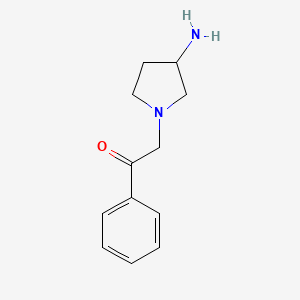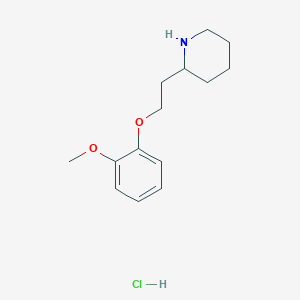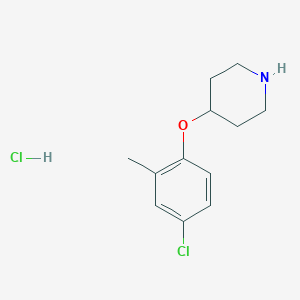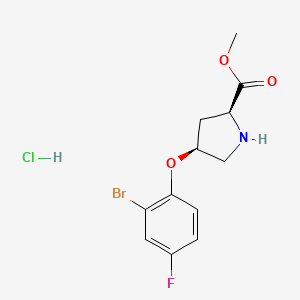
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride, also known as CBFM or UWA-101, is a chemical compound used in research. It has a molecular weight of 233.69 g/mol .
Molecular Structure Analysis
The InChI code for Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride is1S/C11H13F2N.ClH/c12-8-3-1-4-9 (13)10 (8)11 (7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H . It contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 primary amine . Physical And Chemical Properties Analysis
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride has a molecular weight of 233.69 g/mol . The specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Pharmacokinetics and Metabolism
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride has been studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. For instance, a study on Ticagrelor, a compound structurally similar to Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride, revealed insights into the drug's rapid absorption, the formation of major active metabolites, and the primary pathways for its metabolism and excretion. This type of research is fundamental in understanding how drugs are processed in the body and can guide dosage and administration decisions for therapeutic uses (Teng et al., 2010).
Environmental Health and Exposure
Research has also focused on the presence and effects of similar compounds, such as 2,5-difluorophenyl derivatives, in the environment and their potential impact on human health. For example, a study examined the urinary concentrations of environmental phenols, including 2,5-dichlorophenol, in pregnant women to assess exposure levels. Understanding the presence and concentration of such compounds in biological samples is crucial for assessing potential health risks and the need for regulatory measures (Mortensen et al., 2014).
Toxicology and Safety Assessments
Evaluating the toxicity and safety of chemical compounds is an essential aspect of scientific research, particularly for those compounds that might have applications in pharmacology or are found in the environment. Studies on similar cyclobutyl and difluorophenyl-containing compounds, such as cyclopentolate and chlorphenoxamine, provide valuable data on potential toxic effects and safety profiles. These studies help in understanding the safe limits for human exposure and are crucial for developing guidelines for drug administration and safety standards (Bauer et al., 1973, Goenechea et al., 1987).
Safety and Hazards
properties
IUPAC Name |
cyclobutyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWHGOHHNDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(2,5-difluorophenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)

